molecular formula C12H15Br2NO2S B345250 1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine CAS No. 447410-83-5

1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine

Cat. No.: B345250
CAS No.: 447410-83-5
M. Wt: 397.13g/mol
InChI Key: JJBVFUCAGIZBFR-UHFFFAOYSA-N
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Description

1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine is a chemical building block of interest in medicinal and organic chemistry research. Its structure incorporates a 2-methylpiperidine moiety, a saturated heterocycle common in pharmaceuticals , fused to a 2,5-dibromophenylsulfonyl group. The sulfonyl group is a versatile functional handle, often used to create sulfonamides, which are frequently explored for their biological activity and have been investigated as inhibitors for various enzymes, such as carbonic anhydrase . The dibromo substitution on the phenyl ring can enhance the compound's potential for further functionalization via cross-coupling reactions and may influence its lipophilicity and binding affinity in biological systems. Researchers may utilize this compound as a synthetic intermediate for developing more complex molecules. As a scaffold, it could be directed towards the synthesis of compounds with potential pharmacological activity, similar to other piperidine and sulfonamide-containing molecules that have been studied for their effects on the central nervous system . This product is intended for research purposes as a chemical reference standard or building block in synthetic chemistry. It is strictly for laboratory use in a controlled environment by qualified professionals. Handling should adhere to strict safety protocols. Specific hazard information for this exact compound is not fully documented, so standard precautions for organosulfur and brominated compounds should be observed, including the use of personal protective equipment and operating within a fume hood.

Properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c1-9-4-2-3-7-15(9)18(16,17)12-8-10(13)5-6-11(12)14/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBVFUCAGIZBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized

Biological Activity

1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a dibromophenyl group attached to a sulfonyl moiety and a methylpiperidine ring, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H14_{14}Br2_2N2_2O2_2S. Its molecular weight is approximately 388.13 g/mol. The presence of bromine substituents enhances its lipophilicity and may influence its biological activity by facilitating interactions with cellular membranes or specific receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. Sulfonamides, including this compound, are known to interfere with the folate synthesis pathway by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth. This mechanism is particularly relevant in combating antibiotic-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several pathogens have been reported, indicating its effectiveness:

Pathogen MIC (μg/mL)
Staphylococcus aureus (MSSA)7.81
Staphylococcus aureus (MRSA)9.5
Escherichia coli15.6
Pseudomonas aeruginosa31.25

These values suggest that the compound is particularly potent against MRSA, which is crucial given the rising incidence of antibiotic resistance.

Cytotoxicity and Selectivity

In addition to its antimicrobial effects, cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in HepG2 liver cancer cells, the compound demonstrated low cytotoxicity with an IC50_{50} value above 100 μM, indicating a favorable therapeutic index.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed that the compound significantly reduced biofilm formation in MRSA strains and had synergistic effects when combined with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound revealed its potential to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a)
  • Key Differences : This compound replaces the dibromophenyl group with a 4-methoxyphenylsulfonyl moiety and incorporates a triazole-thioether side chain.
  • The triazole ring may confer additional hydrogen-bonding interactions, which could enhance stability in enzyme-binding pockets .
1-(3-Cyclohexen-1-yl-carbonyl)-2-methylpiperidine (AI3-37220)
  • Key Differences : AI3-37220 features a cyclohexenyl carbonyl group instead of a sulfonyl-linked aryl group.
  • Implications : The carbonyl group may reduce steric hindrance compared to the bulky dibromophenyl sulfonyl group, enhancing volatility and repellent efficacy. Field studies demonstrated AI3-37220’s superior mosquito repellency (>89% protection at 9 hours) compared to DEET, attributed to its optimized lipophilicity and vapor pressure .
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine
  • Key Differences : Fluorine substituents on the benzyl group and a thiophene ring at the 4-position of piperidine.
  • Implications : Fluorine’s smaller size and higher electronegativity compared to bromine may reduce molecular weight (MW: ~368.4 vs. ~433.1 for the dibromo analog) and alter metabolic stability. The thiophene ring could introduce π-π stacking interactions in hydrophobic binding pockets .
1-[(3,5-Difluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
  • Key Differences: A dihydropyridinone core replaces the methylpiperidine, and the sulfonyl group is attached to a difluorophenylmethyl moiety.
  • Implications: The dihydropyridinone ring may enhance rigidity, improving selectivity for enzymes like kinases or proteases.

Functional Group Impact on Bioactivity

  • Sulfonyl vs. Carbonyl : Sulfonyl groups improve solubility in aqueous environments (e.g., physiological fluids), whereas carbonyl groups (as in AI3-37220) may enhance volatility, critical for topical repellents .
  • Aromatic Rings: Thiophene and dihydropyridinone moieties introduce heterocyclic diversity, which can modulate selectivity and potency in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2,5-Dibromophenyl)sulfonyl]-2-methylpiperidine, considering yield and purity?

  • Methodological Answer: The synthesis typically involves sulfonation of 2-methylpiperidine using 2,5-dibromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization should focus on controlling stoichiometry, temperature (20–25°C), and reaction time (4–6 hours) to minimize by-products like over-sulfonated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

  • Methodological Answer:

  • 1H NMR: Identify the piperidine ring protons (δ 1.2–3.5 ppm) and aromatic protons from the dibromophenyl group (δ 7.2–8.0 ppm). The methyl group at position 2 of piperidine appears as a singlet (δ 1.0–1.5 ppm).
  • 13C NMR: Confirm the sulfonyl group (C-SO₂ at ~115–120 ppm) and brominated aromatic carbons (C-Br at ~130–135 ppm).
  • Mass Spectrometry (HRMS): Verify the molecular ion peak at m/z 396.92 (C₁₂H₁₃Br₂NO₂S⁺) and fragmentation patterns consistent with sulfonyl cleavage .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Recrystallization is best achieved using ethanol/water (4:1 v/v) at 60°C, followed by slow cooling to 4°C. Crystallinity and purity can be confirmed via X-ray diffraction or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do the electronic effects of the 2,5-dibromophenyl and sulfonyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The bromine atoms on the phenyl ring serve as leaving groups in palladium-catalyzed cross-coupling reactions. The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the aryl bromide, enabling efficient coupling with boronic acids. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and dioxane/water (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC and LC-MS to detect intermediates like desulfonated by-products .

Q. What strategies can mitigate steric hindrance from the 2-methylpiperidine group during derivatization?

  • Methodological Answer: Steric hindrance at the piperidine ring’s 2-position can be addressed by:

  • Using bulky catalysts (e.g., Buchwald-Hartwig ligands) to promote selective C-N bond formation.
  • Employing microwave-assisted synthesis to enhance reaction kinetics for substitution reactions.
  • Computational modeling (DFT) to predict feasible reaction pathways and optimize transition states .

Q. How does the compound’s conformational flexibility impact its binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer: Molecular dynamics simulations reveal that the 2-methyl group restricts piperidine ring puckering, favoring a chair conformation. This rigidity may enhance binding to flat hydrophobic pockets in enzymes like proteases. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (Kd) .

Q. Are there contradictions in reported biological activities of structurally analogous sulfonyl-piperidine derivatives?

  • Methodological Answer: Discrepancies arise in antimicrobial activity studies due to variations in assay conditions (e.g., bacterial strains, MIC thresholds). For example, analogs with fluoro-substituted phenyl groups show higher potency against Gram-positive bacteria but reduced activity against Gram-negative strains. Cross-study comparisons require normalization to standard protocols (CLSI guidelines) .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer: Use multivariate regression analysis (e.g., PLS or CoMFA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with biological activity. Validate models using leave-one-out cross-validation (LOO-CV) and external test sets .

Q. How can reaction yields be improved in large-scale syntheses while maintaining stereochemical purity?

  • Methodological Answer: Implement flow chemistry systems with immobilized catalysts (e.g., Pd/C) to enhance mixing and heat transfer. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and adjust residence time to minimize racemization .

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